Cholecystokinin pentapeptide
Description
Structure
2D Structure
Properties
CAS No. |
18917-24-3 |
|---|---|
Molecular Formula |
C31H39N7O7S |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
AGNHQKAXUWFRGP-QORCZRPOSA-N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |
Appearance |
Solid powder |
Other CAS No. |
18917-24-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GWMDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCK-5 cholecystokinin pentapeptide Gly-Trp-Met-Asp-Phe-NH2 glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide |
Origin of Product |
United States |
Molecular Biology and Biochemical Pathways of Cholecystokinin Pentapeptide
Biosynthesis of Cholecystokinin (B1591339) Precursors
The journey of cholecystokinin (CCK) from a genetic blueprint to a collection of bioactive peptides is a multi-step process involving transcription, translation, and extensive post-translational modifications. This intricate pathway ensures the generation of various CCK forms, each with specific roles in the body.
Pre-pro-Cholecystokinin Processing and Post-Translational Modifications
The initial product of the CCK gene is a 115-amino acid precursor protein known as pre-pro-cholecystokinin. frontiersin.org This precursor undergoes a series of modifications to become biologically active. nih.govnih.gov The first step involves the cleavage of a signal peptide, resulting in pro-cholecystokinin. pancreapedia.org
Following this initial cleavage, pro-cholecystokinin is subjected to further endoproteolytic cleavages at specific sites. researchgate.net These cleavages are carried out by a family of enzymes called prohormone convertases (PCs), primarily PC1/3 and PC2. lsuhsc.edunih.govoup.com The action of these enzymes on the 94-amino acid pro-cholecystokinin generates a variety of smaller peptide fragments. pancreapedia.org This process begins in the Golgi apparatus and continues within secretory vesicles. researchgate.net
One of the major products of this processing is CCK-58, which is the largest circulating form of the hormone. pancreapedia.org Further cleavage of CCK-58 at single or double basic amino acid residues by endopeptidases gives rise to smaller, biologically active forms of CCK, including CCK-33, CCK-22, CCK-12, and the well-studied octapeptide, CCK-8. pancreapedia.org The smallest fragment that retains full biological activity is CCK-8. pancreapedia.org
The processing of pro-cholecystokinin is a highly regulated and complex cascade, ensuring the production of a diverse array of CCK peptides tailored for specific physiological functions. nih.govresearchgate.netnih.govtandfonline.com
Crucial Role of Tyrosine Sulfation and C-Terminal Amidation in Bioactive Cholecystokinin Forms
Two key post-translational modifications are essential for the full biological activity of most cholecystokinin (CCK) peptides: tyrosine sulfation and C-terminal amidation. nih.govresearchgate.net
Tyrosine Sulfation: Mammalian pro-CCK contains three tyrosine residues that can be sulfated. nih.gov One of these is located within the CCK-8 sequence, and its sulfation is critical for high-affinity binding to the CCK-A receptor. researchgate.netwikipedia.org This modification, catalyzed by tyrosylprotein sulfotransferase in the Golgi apparatus, significantly enhances the biological potency of CCK. pancreapedia.orgoup.com While not an absolute requirement for the processing and secretion of CCK, the inhibition of tyrosine sulfation has been shown to decrease the secretion of processed CCK-8. nih.gov Furthermore, sulfation may play a role in the solubility, stability, and functional interactions of the peptide. nih.gov It has also been suggested that tyrosyl sulfation can increase the rate of endoproteolytic cleavage of the precursor. researchgate.netoup.com
C-Terminal Amidation: The C-terminal end of bioactive CCK peptides is amidated, a modification that is crucial for their biological activity. nih.govresearchgate.net This process involves a series of enzymatic reactions. First, prohormone convertases cleave pro-CCK to expose a glycine (B1666218) residue at the new C-terminus. researchgate.netoup.com Then, carboxypeptidase E removes any C-terminal basic residues. researchgate.netoup.com Finally, the enzyme peptidylglycine α-amidating monooxygenase (PAM) catalyzes the conversion of the C-terminal glycine into an amide group. researchgate.netoup.com This amidation step is a hallmark of many bioactive peptides and is essential for their ability to bind to their receptors and elicit a biological response.
Tissue-Specific Processing and Peptide Heterogeneity of Cholecystokinin
The processing of pro-cholecystokinin (pro-CCK) is not uniform throughout the body; instead, it exhibits significant tissue-specificity, leading to a diverse array of CCK peptides in different locations. lsuhsc.eduresearchgate.net This heterogeneity is largely governed by the differential expression of prohormone convertases (PCs). nih.govnih.gov
In the gastrointestinal tract , specifically in the endocrine I-cells of the small intestine, pro-CCK is processed into a mixture of larger forms, including CCK-58, CCK-33, and CCK-22, in addition to CCK-8. frontiersin.orglsuhsc.edunih.govoup.com The primary convertase responsible for this processing in the gut is PC1/3. oup.comnih.gov
In contrast, the brain predominantly contains the smaller sulfated octapeptide, CCK-8, and to a lesser extent, the pentapeptide CCK-5. frontiersin.orglsuhsc.edu The neuronal processing of pro-CCK is primarily mediated by PC2. lsuhsc.eduoup.comnih.gov This differential expression of PCs—PC1/3 in the gut and PC2 in the brain—is a key determinant of the distinct CCK peptide profiles observed in these tissues. oup.comnih.gov
Furthermore, unique processing of pro-CCK has also been identified in other tissues. For instance, cardiomyocytes express pro-CCK and process it into a novel, triple-sulfated, N-terminally truncated form that is distinct from the CCK peptides found in the intestine and brain. nih.gov Similarly, in pituitary corticotrophs, a significant portion of the stored peptides are processing intermediates that have not undergone the final C-terminal amidation. nih.gov
This tissue-specific processing allows for a fine-tuning of CCK's biological actions, with different peptide forms potentially having different potencies, receptor affinities, and physiological roles in various parts of the body.
Enzymatic Degradation and Inactivation Pathways of Cholecystokinin Peptides
The biological activity of cholecystokinin (CCK) peptides is terminated by enzymatic degradation. This process is carried out by various peptidases that cleave the peptide chain at specific sites, rendering it inactive.
Identification of Peptidases Involved in Cholecystokinin Degradation
Several peptidases have been identified that contribute to the degradation and inactivation of CCK peptides. These enzymes are found in different cellular compartments and tissues, including the brain and plasma.
One of the major enzymes involved in the inactivation of CCK-8 in the brain is a membrane-bound serine peptidase with elastase-like activity. pnas.org Another significant peptidase is tripeptidyl-peptidase II (TPP II) , a large cytosolic enzyme that has also been found in a membrane-bound form. researchgate.netdiva-portal.org TPP II is a serine peptidase that can inactivate CCK. researchgate.net
In plasma, the degradation of CCK peptides is primarily mediated by aminopeptidases . nih.gov The cleavage of CCK-8 in both human and rat plasma can be inhibited by aminopeptidase (B13392206) inhibitors such as bestatin (B1682670) and puromycin. nih.gov For larger CCK analogs like CCK-10, trypsin-like and/or kallikrein-like enzymes also appear to be involved in their metabolism in plasma. nih.gov
Additionally, studies using synaptosomal fractions from the rat cortex and hypothalamus have shown that the majority of CCK-8 degrading activity is located in the cytoplasmic fraction, with a smaller portion being membrane-bound. nih.gov The cysteine protease cathepsin L has also been implicated in the production of CCK peptides in the brain, suggesting a complex interplay of various proteases in both the synthesis and degradation of CCK. nih.gov
| Enzyme/Peptidase | Location/Fraction | Role in CCK Metabolism | Inhibitors |
| Serine endopeptidase (elastase-like) | Brain | Inactivation of CCK-8 | Elastase inhibitors, Phenylmethylsulfonyl fluoride |
| Tripeptidyl-peptidase II (TPP II) | Cytosol, Membrane-bound | Inactivation of CCK | Butabindide |
| Aminopeptidases | Plasma, Cytoplasm | Degradation of CCK-8 and CCK-4 | Bestatin, Puromycin |
| Trypsin-like/Kallikrein-like enzymes | Plasma | Degradation of CCK-10 | Aprotinin (Trasylol) |
| Cathepsin L | Brain, Pituitary cells | Production of CCK peptides | --- |
| Synaptosomal peptidases | Cytoplasm, Membrane-bound | Degradation of CCK-8 | p-Chloromercuribenzoate |
Specific Cleavage Sites and Enzyme Selectivity in Cholecystokinin Inactivation
The enzymatic inactivation of cholecystokinin (CCK) peptides occurs through cleavage at specific peptide bonds, a process that varies depending on the enzyme involved.
In the degradation of the sulfated octapeptide (CCK-8), a primary cleavage site has been identified between the Methionine (Met) and Glycine (Gly) residues (Met³-Gly⁴ bond). researchgate.netnih.gov This cleavage is carried out by a membrane-bound isoform of tripeptidyl peptidase II (TPP II), a serine peptidase. researchgate.net This initial cleavage generates two fragments: Asp-Tyr(SO₃H)-Met and Gly-Trp-Met-Asp-Phe-NH₂. researchgate.netnih.gov These fragments can then be further broken down by the sequential removal of amino-terminal residues. nih.gov
An elastase-like serine endopeptidase found in the brain also targets the peptide bonds where the carboxyl group is contributed by a methionine residue. pnas.org This results in cleavage at two sites within the CCK-8 molecule. pnas.org
Other identified cleavage sites in CCK-8 by synaptosomal peptidases include the bond between Aspartic acid and Tyrosine (Asp¹-Tyr²) and the bond between Aspartic acid and Phenylalanine (Asp⁷-Phe⁸). nih.gov
The degradation of larger CCK analogs also shows enzyme selectivity. For instance, CCK-9 analogs are rapidly converted to their corresponding octapeptides by aminopeptidases that likely have a specificity for basic amino acids. nih.gov In contrast, the cleavage of CCK-10 to CCK-8 in plasma is not affected by aminopeptidase inhibitors but is reduced by aprotinin, indicating the involvement of trypsin-like or kallikrein-like enzymes. nih.gov
| Peptide | Enzyme(s) | Primary Cleavage Site(s) |
| CCK-8 | Tripeptidyl Peptidase II (TPP II), Serine endopeptidase | Met³-Gly⁴ |
| CCK-8 | Synaptosomal peptidases | Met³-Gly⁴, Asp¹-Tyr², Asp⁷-Phe⁸ |
| CCK-9 analogs | Aminopeptidases | N-terminal basic amino acid |
| CCK-10 | Trypsin-like/Kallikrein-like enzymes | N-terminal cleavage to yield CCK-8 |
This specificity in cleavage sites ensures the efficient and regulated inactivation of different forms of CCK, thereby controlling their physiological actions.
Cholecystokinin Receptors and Signal Transduction Mechanisms
Characterization of Cholecystokinin (B1591339) Receptor Subtypes
The CCK1R is predominantly found in the gastrointestinal system and certain areas of the central nervous system. nih.gov Its physiological roles are primarily associated with nutritional homeostasis, including the stimulation of gallbladder contraction, pancreatic exocrine secretion, regulation of gastric emptying, and induction of satiety. nih.govguidetopharmacology.org In the human gastrointestinal tract, CCK1Rs are located on gallbladder muscle cells, in the muscularis propria of the stomach, and on pancreatic neurons. nih.govfrontiersin.org In rodents, functional CCK1Rs are also expressed directly on pancreatic acinar cells. pancreapedia.org
The CCK1R exhibits a high degree of selectivity for sulfated forms of CCK. physiology.org It requires the C-terminal heptapeptide-amide of CCK, which includes a sulfated tyrosine residue, for high-affinity binding and potent biological activity. nih.govguidetopharmacology.org Consequently, gastrin and non-sulfated CCK peptides are low-affinity ligands and act as weak agonists at this receptor. nih.govfrontiersin.org The binding affinity of various CCK peptides for CCK1R highlights this specificity. For instance, CCK-8 and CCK-58 bind with high affinity, while desulfation of CCK-8 leads to a significant (approximately 500-fold) reduction in affinity. nih.gov
| Ligand | Approximate Ki (nM) for CCK1R | Reference |
|---|---|---|
| CCK-58 | 0.6 - 1 | nih.gov |
| CCK-8 (sulfated) | 0.6 - 1 | nih.gov |
| CCK-8 (desulfated) | ~300 - 500 | nih.gov |
| Gastrin | ~600 - 10000 | nih.gov |
| CCK-4 | ~600 - 10000 | nih.gov |
The CCK2R, which is identical to the gastrin receptor, is the predominant CCK receptor in the brain. frontiersin.org It is also found in the gastric mucosa, some smooth muscle cells in the gut, and the kidneys. frontiersin.org In the central nervous system, CCK2R is implicated in processes such as anxiety and nociception. frontiersin.org Its presence on gastric parietal cells is crucial for the regulation of gastric acid secretion. guidetopharmacology.org The distribution of CCK2R can vary between species, which has implications for translational research. mdpi.com
In contrast to the CCK1R, the CCK2R is less discriminating in its ligand requirements. frontiersin.org It recognizes the C-terminal tetrapeptide-amide sequence that is common to all CCK and gastrin peptides. nih.govguidetopharmacology.org As a result, the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinity. physiology.orgfrontiersin.org The sulfation of the tyrosine residue does not significantly impact the binding affinity for this receptor subtype. nih.govfrontiersin.org
| Ligand | Approximate Ki (nM) for CCK2R | Reference |
|---|---|---|
| CCK-8 (sulfated) | 0.3 - 1 | nih.gov |
| CCK-58 | 0.3 - 1 | nih.gov |
| Gastrin | 0.3 - 1 | nih.gov |
| CCK-8 (desulfated) | 0.3 - 1 | nih.gov |
| CCK-4 | ~3 - 10 | nih.gov |
Molecular Mechanisms of Ligand-Receptor Interaction
The interaction between cholecystokinin peptides and their receptors involves specific molecular determinants that govern binding affinity and subsequent signal transduction. The chemical modifications of the peptide ligands and specific amino acid residues within the receptors play critical roles in this process.
The post-translational modifications of CCK peptides, specifically sulfation of a tyrosine residue and amidation of the C-terminal phenylalanine, are crucial for their biological activity, particularly at the CCK1R.
Sulfation: The presence of a sulfate (B86663) group on the tyrosine residue, located seven amino acids from the C-terminus, is a key determinant for high-affinity binding to the CCK1R. pancreapedia.orgphysiology.org Desulfation of CCK results in a dramatic decrease in its affinity for the CCK1R, rendering it a much less potent agonist. nih.gov In contrast, the CCK2R binds both sulfated and unsulfated forms of CCK and gastrin with comparable high affinity, indicating that sulfation is not a critical factor for its ligand recognition. nih.govfrontiersin.org
C-Terminal Amidation: The amidation of the C-terminal phenylalanine residue is essential for the biological activity of both CCK and gastrin at both receptor subtypes. physiology.org The C-terminal amide group of the ligand penetrates deep into the transmembrane domain of the receptor. frontiersin.org Removal of this amide group significantly reduces or abolishes receptor binding and biological effects. frontiersin.org Studies using Gaussian accelerated molecular dynamics simulations have shown that the amidated C-terminus of pentagastrin (B549294) has a distinct binding mode compared to its non-amidated counterpart, leading to different conformational dynamics of the CCK2R. frontiersin.org
Site-directed mutagenesis and structural studies have identified several key amino acid residues in both CCK1R and CCK2R that are critical for ligand binding and receptor activation.
For the CCK1R , determinants for CCK binding are distributed throughout the extracellular loops and the N-terminal tail. frontiersin.org The C-terminal end of the CCK peptide is thought to reside near the surface of the lipid bilayer adjacent to the first transmembrane segment. frontiersin.org Cryo-electron microscopy studies have revealed that the amidated C-terminal phenylalanine (Phe8) of CCK-8 forms a hydrogen bond network with Cys94, Asn98, and Tyr360 of the CCK1R, and also has van der Waals interactions with Leu356. nih.gov The side chain of Asp7 in CCK-8 forms salt bridges with His210 and Arg336, and a hydrogen bond with Tyr176 in the receptor. nih.gov
In the CCK2R , the C-terminal end of the peptide ligand is proposed to dip into the helical bundle of the receptor. frontiersin.org Molecular dynamics simulations have identified key residues important for the binding of amidated pentagastrin to CCK2R. frontiersin.org These studies suggest that the negatively charged C-terminus of non-amidated pentagastrin interacts with a cluster of positively charged arginine residues near the extracellular domain of the CCK2R. frontiersin.org
The following table summarizes some of the key residues in CCK1R identified as being crucial for the binding of CCK-8.
| CCK1R Residue | Interacting CCK-8 Residue/Group | Type of Interaction | Reference |
|---|---|---|---|
| Cys94 (2.57) | Amidated C-terminal Phe8 | Hydrogen bond | nih.gov |
| Asn98 (2.61) | Amidated C-terminal Phe8 | Hydrogen bond | nih.gov |
| Tyr360 (7.43) | Amidated C-terminal Phe8 | Hydrogen bond | nih.gov |
| Leu356 (7.39) | Amidated C-terminal Phe8 | Van der Waals | nih.gov |
| His210 (5.39) | Asp7 | Salt bridge | nih.gov |
| Arg336 (6.58) | Asp7 | Salt bridge | nih.gov |
| Tyr176 (4.60) | Asp7 | Hydrogen bond | nih.gov |
Upon agonist binding, both CCK1R and CCK2R undergo conformational changes that are essential for their activation and subsequent coupling to G proteins. These dynamic changes involve rearrangements of the transmembrane helices.
Studies comparing agonist- and antagonist-bound structures of CCK receptors have provided insights into the activation process. For instance, upon binding of an agonist to the CCKA R (CCK1R), an inward shift of about 1 Å in helix VI in the ligand-binding region is observed, which is thought to be necessary for receptor activation. biorxiv.org Both CCK1R and CCK2R show a common activation pattern, with similar outward movements of the intracellular end of TM6 and inward shifts at the intracellular end of TM7, indicating a conserved mechanism for G protein activation. biorxiv.org Furthermore, cholesterol in the plasma membrane can modulate the conformational dynamics of the CCK1R, affecting both ligand binding and G protein coupling, a phenomenon not observed with the highly homologous CCK2R. nih.govuq.edu.au
Intracellular Signaling Cascades Triggered by Cholecystokinin Receptor Activation
The binding of cholecystokinin peptides to their receptors, CCK1R and CCK2R, sets in motion a series of well-orchestrated intracellular events. annualreviews.orgfrontiersin.org These signaling pathways are not linear but form a complex web of interactions, allowing for a finely tuned cellular response depending on the cell type, receptor subtype, and agonist concentration.
The primary mechanism for initiating the signaling cascade is the coupling of the activated CCK receptor to heterotrimeric G-proteins. annualreviews.org Both CCK1 and CCK2 receptors can interact with multiple types of G-proteins, a characteristic that contributes to the diversity of CCK's actions. frontiersin.orgnih.gov
The canonical and most well-studied pathway for both receptor subtypes involves coupling to the Gq family of G-proteins (Gαq/11). nih.govannualreviews.orgfrontiersin.org This interaction activates the plasma membrane-bound enzyme Phospholipase C-β (PLC-β). annualreviews.orgqiagen.comlu.se Activated PLC-β then catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). annualreviews.orgfrontiersin.orgqiagen.comnih.gov
IP3, being water-soluble, diffuses into the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum. annualreviews.orgnih.govresearchgate.net This binding opens ligand-gated calcium (Ca2+) channels, leading to a rapid release of stored Ca2+ into the cytosol and a sharp increase in the intracellular Ca2+ concentration. annualreviews.orgfrontiersin.orgnih.gov This elevation in cytosolic Ca2+ is a pivotal signal that triggers numerous cellular processes. At the same time, the Gβγ subunits of the G-protein may also contribute to PLC activation and the subsequent Ca2+ signaling. annualreviews.orgresearchgate.net
In addition to the primary Gq pathway, the CCK1 receptor also robustly couples to the Gs protein. frontiersin.orgnih.gov This interaction activates a different effector enzyme, adenylyl cyclase, which leads to a distinct signaling cascade. frontiersin.orgresearchgate.net The ability of CCK receptors to engage different G-proteins allows for the integration of multiple signaling inputs within a single cell.
The initial signals generated by G-protein activation are amplified and diversified through the modulation of various second messengers and protein kinases. These molecules orchestrate the final cellular response, which can range from enzyme secretion to gene expression and cell growth. nih.gov
The two second messengers generated by PLC-β activity, DAG and Ca2+, work in concert to activate members of the Protein Kinase C (PKC) family. frontiersin.orgtandfonline.com The rise in intracellular Ca2+ and the presence of DAG at the membrane recruit and activate PKC isoforms, which then phosphorylate a wide array of substrate proteins. annualreviews.orgnih.gov Low concentrations of CCK have been shown to cause PKC translocation and activation, a key step in mediating some of its physiological effects. nih.gov
Parallel to the PLC/IP3/Ca2+ pathway, the CCK1 receptor-mediated activation of adenylyl cyclase via Gs proteins generates another crucial second messenger, cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.govwikipedia.org Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). frontiersin.orgnih.gov This pathway can function independently or interact with the Ca2+-based signaling pathways to modulate the cellular outcome. nih.gov
Furthermore, CCK receptor activation is a potent stimulus for the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govannualreviews.org These cascades are three-tiered kinase modules that play a central role in converting extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. researchgate.net CCK is known to activate all three major MAPK pathways:
ERKs (Extracellular signal-Regulated Kinases): Often associated with cell growth, the ERK cascade can be activated by CCK through PKC-dependent mechanisms. nih.govannualreviews.orgjpp.krakow.pl
JNKs (c-Jun N-terminal Kinases): Also known as stress-activated protein kinases (SAPKs), JNKs are typically activated by higher concentrations of CCK and are involved in stress responses. nih.govannualreviews.orgnih.gov
p38 MAPK: This pathway is also activated by cellular stress and plays a role in inflammation and regulation of the actin cytoskeleton. annualreviews.orgjpp.krakow.plnih.gov
Beyond these major pathways, CCK receptor signaling can also involve other kinases, such as focal adhesion kinase (FAK) and Src kinase, and can lead to the transactivation of other receptor systems like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Physiological and Neurobiological Roles of Cholecystokinin Pentapeptide Analogs in Animal Models
Gastrointestinal System Regulation
The gastrointestinal actions of cholecystokinin (B1591339) pentapeptide and its analogs are extensive, encompassing the regulation of pancreatic and biliary secretions, as well as the modulation of gastric and intestinal motility. These effects are crucial for the proper digestion and absorption of nutrients.
Regulation of Pancreatic Exocrine Secretion and Enzyme Release
Cholecystokinin is a primary stimulant of pancreatic enzyme secretion. Analogs of CCK, including the pentapeptide, have been instrumental in elucidating the structure-activity relationship of this process. Studies on isolated rat pancreatic acini have demonstrated that truncated CCK peptides can induce amylase secretion. Specifically, CCK-6, CCK-5, and CCK-4 have been shown to cause a monophasic release of amylase. nih.gov The potency of these peptides varies with their length, indicating the importance of specific amino acid residues for receptor activation and subsequent biological response. nih.gov For instance, the amidation of the C-terminal phenylalanine residue is crucial for secretory activity. nih.gov
In vivo studies in rats have shown that infusion of the CCK analog CCK-8S can lead to a significant increase in plasma amylase activity. emory.edu This effect is mediated by CCK1 receptors and is a key component of the physiological response to feeding. emory.edu The response of pancreatic acinar cells to CCK analogs can be biphasic, with stimulation at lower concentrations and inhibition at supramaximal concentrations, although some analogs exhibit only monophasic stimulation. nih.gov
| CCK Analog | EC50 for Amylase Secretion (nM) | Secretion Pattern |
|---|---|---|
| CCK-6 | 3 | Monophasic |
| CCK-5 | 20 | Monophasic |
| CCK-4 | 30 | Monophasic |
Modulation of Gallbladder Contraction and Bile Release
One of the earliest recognized functions of cholecystokinin is its ability to stimulate gallbladder contraction, leading to the release of bile into the small intestine. This action is essential for the emulsification and digestion of fats. In animal models, CCK analogs have been shown to induce dose-dependent contractions of the gallbladder. jci.org Studies in felines have demonstrated that both CCK and its octapeptide (CCK-8) cause gallbladder contraction. jci.org The mechanism of action involves both direct effects on the gallbladder smooth muscle and indirect effects via cholinergic neurons. jci.org
The contractile response of gallbladder muscle strips to CCK-8 has been observed at concentrations as low as 10⁻¹⁰ mol/L, reaching a maximum at 10⁻⁶ mol/L in guinea pig models. nih.gov This indicates a high sensitivity of the gallbladder to CCK. While direct quantitative data for CCK-5 on gallbladder contraction is less abundant, the shared C-terminal sequence suggests a similar, albeit potentially less potent, effect. The release of bile is a coordinated process involving not only gallbladder contraction but also the relaxation of the sphincter of Oddi, another action modulated by CCK. nih.gov
| Parameter | CCK-8 |
|---|---|
| Half-maximal Response (Gallbladder) | 28 ng/kg |
| Half-maximal Response (Sphincter of Oddi Relaxation) | 6 ng/kg |
Control of Gastric Motility and Emptying
Cholecystokinin and its analogs play a significant role in regulating gastric motor function, primarily by delaying gastric emptying. nih.gov This action helps to coordinate the delivery of chyme from the stomach to the duodenum, allowing for efficient digestion and absorption of nutrients. In cats, pentagastrin (B549294), a synthetic analog of the C-terminal tetrapeptide of gastrin and CCK, has been shown to increase the frequency and decrease the force of antral contractions. nih.govnih.gov
In rats, while pentagastrin did not significantly affect gastric emptying, other secretagogues like carbamylcholine (B1198889) enhanced it. nih.gov CCK-8, however, has been shown to inhibit gastric emptying in rats. nih.gov This effect is thought to be mediated through CCK1 receptors and involves an inhibitory vago-vagal reflex that leads to relaxation of the gastric fundus. nih.gov The modulation of gastric motility by CCK analogs is a complex process that can be influenced by the specific analog, the animal model, and the experimental conditions.
| Peptide | Effect on Antral Contraction Frequency | Effect on Antral Contraction Force |
|---|---|---|
| Pentagastrin | Increase | Decrease |
Influence on Intestinal Motility and Gut Development
The influence of cholecystokinin analogs extends to the small and large intestines, where they modulate motility patterns. In dogs, CCK has been shown to induce a fed-like motility pattern in the small bowel, an effect that can be reversed by CCK antagonists. nih.gov In sheep, CCK-octapeptide has been observed to have biphasic effects on duodenal motility, with initial stimulation followed by a longer period of inhibition. nih.gov
Studies in rats have demonstrated that intravenous infusion of CCK can stimulate intestinal transit time. nih.gov This effect is particularly relevant in conditions of impaired motility, such as that seen in experimental acute liver failure, where CCK infusion was found to prevent enteric bacterial overgrowth and translocation by improving intestinal transit. nih.gov The actions of CCK on intestinal motility are complex and can vary depending on the specific region of the intestine and the physiological state of the animal.
| Time Post-Infusion | Effect of Moderate Dose | Effect of High Dose |
|---|---|---|
| First minute | Significant increase | No significant change |
| 2-9 minutes | Significant decrease | Significant decrease |
Interactions with Vagal Afferent Pathways and Enteric Nervous System Function
Cholecystokinin acts as a key signaling molecule in the gut-brain axis, exerting many of its effects through interactions with vagal afferent neurons. These neurons, which have their cell bodies in the nodose ganglia, express CCK1 receptors and are activated by the release of CCK from the small intestine in response to nutrients. nih.gov This activation of vagal afferents is a critical step in mediating CCK-induced satiety and inhibition of gastric emptying. nih.gov
In rats, systemic administration of CCK-8 has been shown to decrease gastric vagal efferent nerve activity, an effect mediated by both peripheral and central CCKA receptors. Furthermore, CCK administration leads to the expression of c-Fos, a marker of neuronal activation, in brain nuclei that receive input from vagal afferents, such as the nucleus of the solitary tract. nih.gov CCK also regulates the expression of other receptors in vagal afferent neurons, such as the Y2 receptor, which is involved in satiety signaling. This highlights the role of CCK as a modulator of vagal afferent sensitivity to other gut-derived signals. The enteric nervous system (ENS), the intrinsic nervous system of the gut, is another important target for CCK. CCK-containing neurons are found within the myenteric and submucosal plexuses, where they act as neurotransmitters to regulate local reflexes involved in motility and secretion.
| CCK-8 Dose | Decrease in Activity (30s post-infusion) | Decrease in Activity (60s post-infusion) |
|---|---|---|
| 0.1 nmol | to 82±6% of control | to 81±5% of control |
| 1 nmol | to 56±2% of control | to 59±4% of control |
Central Nervous System and Behavioral Modulation
Beyond its roles in the gastrointestinal system, cholecystokinin and its analogs are recognized as important neuromodulators within the central nervous system. CCK-5, being a major form of CCK smaller than the octapeptide found in the canine brain, is thought to play a physiological role in brain function through its interaction with high-affinity brain CCK receptors. The presence and activity of CCK in various brain regions suggest its involvement in a range of behaviors and neurological processes.
Systemic administration of CCK has been shown to induce c-Fos expression in various brain regions, including the nucleus of the solitary tract, the central nucleus of the amygdala, and the paraventricular nucleus of the hypothalamus. nih.gov This pattern of activation is consistent with CCK's role in satiety, as these brain regions are involved in the regulation of food intake. The synergistic effect of leptin and CCK on reducing food intake is associated with enhanced Fos expression in the paraventricular nucleus, highlighting the integration of peripheral signals in the central control of feeding behavior. nih.gov
Role in Satiety and Food Intake Regulation
Cholecystokinin (CCK) and its analogs are well-established regulators of satiety and food intake in various animal models. The administration of CCK has been shown to reduce food consumption across multiple species, an effect primarily mediated by the CCK-A receptor subtype. nih.govnih.gov In rats, intraperitoneal injections of both partially purified CCK and its synthetic terminal octapeptide produced a significant, dose-related suppression of intake for both solid and liquid diets. researchgate.net This reduction in feeding typically occurs within the first 30 minutes after administration. researchgate.net
Studies using knockout mice have further solidified the role of specific CCK receptors. In mice lacking the CCK-A receptor, intraperitoneal administration of CCK-8 failed to produce any significant inhibition of food intake. nih.gov Conversely, wild-type mice and mice lacking the CCK-B receptor showed a marked, dose-dependent decrease in food consumption, with intake being diminished by up to 90%. nih.gov This demonstrates that the CCK-A receptor is essential for mediating the satiety effects of exogenously administered CCK. nih.gov The Otsuka Long Evans Tokushima Fatty (OLETF) rat, a strain that naturally lacks CCK-A receptors, serves as a unique model for studying the long-term consequences of deficits in this satiety signaling pathway, often leading to hyperphagia and obesity. nih.gov
The interaction of CCK with other hormones also plays a role in food intake regulation. For example, in rats on an alternate-day fasting schedule, the combination of CCK and Exendin-4 (a GLP-1 receptor agonist) resulted in a significant decrease in both high-energy and chow diet intake, an effect not seen when either compound was administered alone. nih.gov This suggests a synergistic relationship between CCK and GLP-1 signaling pathways in controlling feeding behavior. nih.gov The satiating effect of CCK is also influenced by factors such as age and sex, with sensitivity to its hypophagic effects increasing with age and being more pronounced in male rats compared to females. nih.gov The mechanism of action involves CCK stimulating chemoreceptors on the vagus nerve, which sends signals to the nucleus of the solitary tract in the hindbrain to induce the sensation of satiety. youtube.com
| Animal Model | CCK Analog/Compound | Key Finding | Primary Receptor Involved |
|---|---|---|---|
| Rats (Sprague-Dawley) | CCK / CCK Octapeptide | Dose-related suppression of solid and liquid food intake. researchgate.net | Not specified |
| Mice (Wild-type) | CCK-8 | Dose-dependent decrease in food intake by up to 90%. nih.gov | CCK-A |
| Mice (CCK-A Receptor Knockout) | CCK-8 | No significant inhibition of food intake. nih.gov | CCK-A |
| Mice (CCK-B Receptor Knockout) | CCK-8 | Inhibition of food intake similar to wild-type mice. nih.gov | CCK-A |
| Rats (Fasting) | CCK + Exendin-4 | Synergistic decrease in intake of high-energy and chow diets. nih.gov | CCK-A / GLP-1 |
| Rats (OLETF) | Endogenous CCK deficit | Hyperphagia and obesity due to lack of CCK-A receptors. nih.gov | CCK-A |
Influence on Memory, Learning, and Cognitive Processes (e.g., Hippocampal Plasticity, Recognition Memory)
Cholecystokinin and its fragments have been implicated as significant modulators of memory, learning, and cognitive functions in animal studies. researchgate.net Research indicates that CCK peptides can enhance memory consolidation. In one study, the immediate post-trial administration of CCK fragments, including Boc-CCK-4 and CCK-8S, to rats resulted in enhanced habituation to novel environments, suggesting a facilitation of memory. nih.gov This effect was time-dependent, as delayed administration did not produce the same enhancement. nih.gov
In the context of neurodegenerative diseases, CCK analogs have shown potential for ameliorating cognitive deficits. In APP/PS1 mouse models of Alzheimer's disease, novel CCK analogues have been found to improve spatial learning and memory. nih.govnih.gov These analogues helped rescue synaptic plasticity in the hippocampus, normalize the number and morphology of synapses, and regulate the levels of key synaptic proteins. nih.gov Further investigation in these models revealed that a CCK analogue could alleviate cognitive deficits by reducing the expression of Aβ1-42 and regulating mitochondrial dynamics through the AMPK/Drp1 pathway, an effect associated with the activation of the CCK-B receptor (CCKBR) in the hippocampus. nih.govdoi.org
The role of CCK in memory is further supported by studies on CCK-deficient mice, which exhibit impaired cognition and neuroplasticity. Administration of the CCK-B receptor agonist CCK-4 rescued learning deficits, improved performance in the novel object recognition test, and restored long-term potentiation (LTP) in hippocampal slices from these mice. nih.gov Similarly, CCK-4 treatment also rescued impaired cognition and neuroplasticity in aged 3xTg mice, another animal model for Alzheimer's disease. nih.gov These findings collectively point to a crucial role for the CCK system, particularly signaling through the CCK-B receptor, in the neural processes underlying learning and memory. researchgate.netnih.gov
| Animal Model | CCK Analog/Compound | Cognitive Process Affected | Key Finding |
|---|---|---|---|
| Rats (Wistar) | Boc-CCK-4, CCK-8S | Habituation/Memory | Enhanced habituation to novelty, indicating memory facilitation. nih.gov |
| Mice (APP/PS1) | Novel CCK Analogue | Spatial Learning & Memory | Improved cognitive function and rescued synaptic plasticity in the hippocampus. nih.gov |
| Mice (APP/PS1) | CCK Analogue (CCK-8L) | Cognitive Deficits | Alleviated cognitive deficits, reduced Aβ1-42 expression, and regulated mitochondrial dynamics. nih.govdoi.org |
| Mice (CCK Knockout) | CCK-4 | Learning & Memory | Rescued deficits in learning, memory, and long-term potentiation. nih.gov |
| Mice (Aged 3xTg) | CCK-4 | Recognition Memory | Rescued impaired cognition and enhanced performance in the novel object recognition test. nih.gov |
Modulation of Anxiety, Panic, and Stress Responses
The cholecystokinin system, particularly through the CCK-B receptor, is strongly implicated in the modulation of anxiety, panic, and stress responses in animal models. nih.gov The administration of CCK agonists, such as the cholecystokinin tetrapeptide (CCK-4) and pentagastrin, reliably induces anxiety-like behaviors and panic attacks in various species. nih.govnih.gov In rodents, CCK-4 administration enhances anxiety status in behavioral tests like the elevated plus-maze and the light-dark box test. nih.govneurofit.com This panicogenic effect is potent and reproducible in certain rat strains. nih.gov
The central role of the CCK-B receptor in these responses has been well-documented. nih.gov The panic-inducing effects of CCK-4 can be blocked by pretreatment with CCK-B receptor antagonists, such as L-365,260, which further supports the receptor's involvement. nih.govnih.gov The basolateral amygdala is a key brain region where the activation of CCK-B receptors appears to mediate the acute anxiogenic response. nih.gov
Animal models of stress also show interactions with the CCK system. In rats subjected to maternal separation, a model for early life stress, there are long-lasting alterations in the hypothalamic-pituitary-adrenal (HPA) axis function. nih.gov An intravenous challenge with CCK-4 in these maternally separated rats raised serum corticosterone (B1669441) to levels seen in control rats, suggesting that the CCK system can modulate HPA axis responsiveness following early life stress. nih.gov In contrast, there is currently limited evidence to suggest a significant role for the CCK-A receptor in the modulation of anxiety. nih.gov
| Animal Model | CCK Analog/Compound | Behavioral Test | Key Finding | Primary Receptor Involved |
|---|---|---|---|---|
| Rats | CCK-4 | Elevated Plus Maze | Enhanced anxiety status, normalized by benzodiazepines. neurofit.com | CCK-B |
| Mice | CCK-4 | Light-Dark Test | Enhanced anxiety status, suppressed by Diazepam. neurofit.com | CCK-B |
| Vervet Monkeys | CCK-4 | Behavioral Observation | Induced freezing, self-clasping, and cowering. nih.gov | CCK-B |
| Rats (Maternally Separated) | CCK-4 | HPA Axis Response | Raised serum corticosterone concentrations. nih.gov | Not specified |
| Rodents | CCK Agonists | Various anxiety models | Pre-treatment with CCK antagonists significantly decreases anxiogenic effects. nih.gov | CCK-B |
Involvement in Reward Pathways and Addiction-Related Behaviors
The CCK system plays a complex modulatory role in the brain's reward pathways and behaviors related to addiction. nih.govnih.gov CCK and its receptors are found in key areas of the mesolimbic system, including the nucleus accumbens (NAc), where they interact with dopamine (B1211576), a critical neurotransmitter for reward processing. nih.govbohrium.com This interaction suggests that CCK can influence the rewarding properties of both natural reinforcers and drugs of abuse. nih.govnih.gov
In animal models, CCK has been shown to modulate the effects of psychostimulants like amphetamine. For instance, while infusion of CCK octapeptide alone into the postero-medial NAc of rats had no effect on response rates for a conditioned reinforcer, it dose-dependently potentiated the increase in responding caused by D-amphetamine. nih.gov This suggests that CCK can amplify the motivational effects of dopamine stimulation within the NAc. nih.gov The CCK system is also implicated in opioid-related behaviors, with some research pointing to an "anti-opioid" function of CCK in mesolimbic circuits. nih.gov For example, mice with a genetic knockout of the CCK-B receptor showed an upregulation of central endogenous opioid peptides. nih.gov
The involvement of CCK in addiction is multifaceted, arising from its interaction with various neurotransmitter systems and the differential roles of its receptor subtypes. nih.gov The CCK-A receptor, for instance, is thought to mediate the release of dopamine in the posterior NAc, while the CCK-B receptor may be responsible for inhibiting dopamine release in the anterior NAc. mdpi.com These distinct actions highlight the nuanced role of CCK in fine-tuning the activity of reward circuits, which is critical for emotional and reward-seeking aspects of addiction. nih.gov
| Animal Model | CCK Manipulation | Brain Region | Effect on Reward/Addiction Behavior |
|---|---|---|---|
| Rats | CCK Octapeptide + D-amphetamine infusion | Nucleus Accumbens (postero-medial) | Potentiated the increase in responding for a conditioned reinforcer. nih.gov |
| Rats | CCK Octapeptide infusion | Nucleus Accumbens (postero-medial) | No effect on responding when administered alone. nih.gov |
| Mice (CCK-B Receptor Knockout) | Genetic deletion | Central Nervous System | Resulted in upregulation of central endogenous opioid peptides. nih.gov |
| Rodents | CCK-A Receptor Activation | Nucleus Accumbens (posterior) | Implicated in CCK-mediated dopamine release. mdpi.com |
| Rodents | CCK-B Receptor Activation | Nucleus Accumbens (anterior) | Implicated in CCK-mediated inhibition of dopamine release. mdpi.com |
Interactions with Classical Neurotransmitter Systems (e.g., Dopaminergic, GABAergic, Serotonergic)
Cholecystokinin exerts significant influence on brain function through its interactions with classical neurotransmitter systems, most notably the dopaminergic system. mdpi.comnih.gov CCK and dopamine are co-localized in mesolimbic neurons that project to areas like the nucleus accumbens (NAc), a key region in the brain's reward circuitry. nih.govmdpi.com Studies in rats have shown that local administration of CCK octapeptide increases the firing rates of neurons in the dorsomedial NAc. nih.gov Conversely, dopamine decreases the firing of these same cells and can reverse the excitatory effects of CCK, indicating a direct interactive relationship at the neuronal level. nih.gov
The modulation of dopamine release by CCK is receptor-dependent and region-specific. The CCK-A receptor is primarily involved in mediating dopamine release in the posterior NAc, whereas the CCK-B receptor is thought to be responsible for the inhibition of dopamine release in the anterior part of the NAc. mdpi.comoup.com This differential control allows CCK to fine-tune dopaminergic signaling within the striatum, which is crucial for behaviors related to motivation and reward. nih.gov
Beyond dopamine, CCK also interacts with other major neurotransmitter systems. There is evidence for interactions with the benzodiazepine (B76468)/GABA complex, which is relevant to CCK's role in anxiety. mdpi.com CCK-induced excitation of hippocampal neurons in rats can be antagonized by benzodiazepine receptor agonists, suggesting a functional link between the anxiogenic properties of CCK and the inhibitory GABAergic system. openaccesspub.org Furthermore, research into the mechanisms of panic provocation by CCK-4 has shown interactions with the serotonergic and opioid systems, highlighting the broad neuromodulatory role of CCK peptides within the central nervous system. mdpi.com
| Neurotransmitter System | Animal Model | Brain Region | Nature of Interaction |
|---|---|---|---|
| Dopaminergic | Rats | Nucleus Accumbens (dorsomedial) | CCK increases neuronal firing rates, while dopamine decreases them and reverses CCK's effect. nih.gov |
| Dopaminergic | Rodents | Nucleus Accumbens (posterior) | CCK-A receptor activation mediates dopamine release. mdpi.com |
| Dopaminergic | Rodents | Nucleus Accumbens (anterior) | CCK-B receptor activation inhibits dopamine release. mdpi.com |
| GABAergic | Rats | Hippocampus | CCK-induced neuronal excitation is antagonized by benzodiazepine receptor agonists. openaccesspub.org |
| Serotonergic | General | Central Nervous System | CCK-4 interacts with the serotonin (B10506) system in the provocation of anxiety. mdpi.com |
Impact on Corticostriatal Transmission and Synaptic Plasticity
Recent research has identified cholecystokinin as a crucial neuropeptide in the modulation of synaptic transmission and plasticity within the corticostriatal pathway, which is vital for motor control and cognitive functions. nih.govsfn.org Studies in rodents have demonstrated that CCK, acting primarily through the CCK type 2 receptor (CCK2R), is essential for normal information processing in this circuit. fao.org
Using in vivo optopatch-clamp recordings in mice, it was shown that the application of CCK2R antagonists decreases corticostriatal transmission in both direct and indirect pathway medium spiny neurons (MSNs). nih.govsfn.org Further ex vivo experiments in rats revealed that CCK2R inhibition also affects the intrinsic membrane properties of MSNs, suggesting an increase in their excitability. nih.govsfn.org
Perhaps most significantly, CCK signaling is a key determinant of the direction of synaptic plasticity in this region. nih.govsfn.org Blockade of the CCK2R was found to shift spike-timing-dependent plasticity (STDP) from long-term potentiation (LTP) to long-term depression (LTD). nih.govsfn.orgfao.org This indicates that the binding of CCK to its CCK2R is a necessary condition for the induction of LTP at corticostriatal synapses. researchgate.net In contrast, antagonists for the CCK type 1 receptor (CCK1R) did not appear to have an effect on STDP in this pathway. fao.org These findings highlight the pivotal role of the CCK/CCK2R system in gating synaptic plasticity and modulating the function of corticostriatal circuits. nih.govsfn.org
| Animal Model | CCK Receptor Targeted | Experimental Approach | Key Finding |
|---|---|---|---|
| Mice | CCK2R (antagonists) | In vivo optopatch-clamp recording | Decreased corticostriatal transmission in both direct and indirect pathway MSNs. nih.govsfn.org |
| Rats | CCK2R (inhibition) | Ex vivo preparation | Impacted MSN membrane properties, suggesting increased excitability. nih.govsfn.org |
| Rats | CCK2R (blockade) | Spike-timing-dependent plasticity (STDP) protocol | Shifted plasticity from long-term potentiation (LTP) to long-term depression (LTD). nih.govsfn.org |
| Rats | CCK1R (antagonists) | STDP protocol | No apparent effect on STDP. fao.org |
Regulation of Maternal Behavior in Animal Models
In animal models, cholecystokinin has been shown to be involved in the regulation of maternal behavior, particularly in its maintenance rather than its onset. nih.gov Studies in rats have investigated the role of CCK at different stages of the reproductive cycle. Intracerebroventricular administration of CCK to estrogen-primed virgin rats or pregnant rats did not stimulate or advance the onset of maternal behavior. nih.gov
However, CCK plays a significant role during the postpartum period. In lactating rats, direct infusions of CCK into the medial preoptic area (MPOA) were able to block the disruptive effects of beta-endorphin (B3029290) on the maintenance of maternal behavior. nih.gov This suggests that CCK can counteract the inhibitory influence of the opioidergic system on maternal care. scielo.br
Further evidence for CCK's role in maintaining maternal behavior comes from studies using CCK receptor antagonists. The administration of proglumide (B1679172), a CCK receptor antagonist, disrupted ongoing maternal behavior in postpartum lactating rats, leading to increased latencies to retrieve pups and crouch over them. nih.gov Similarly, pretreatment with the CCK1 receptor antagonist lorglumide (B1675136) also inhibited maternal behavior in lactating rats. scielo.br These findings collectively support the involvement of the CCK system in the maintenance, but not the initiation, of maternal behavior in rats. nih.gov
| Animal Model | CCK Manipulation | Timing/Condition | Effect on Maternal Behavior |
|---|---|---|---|
| Rats (Estrogen-primed, virgin) | Intracerebroventricular CCK | Pre-maternal | Unable to stimulate the onset of maternal behavior. nih.gov |
| Rats (Pregnant) | Intracerebroventricular CCK infusion | Gestation Day 17 | Did not advance the onset of maternal behavior. nih.gov |
| Rats (Postpartum, lactating) | CCK infusion into MPOA | Post-maternal | Blocked the disruptive effects of beta-endorphin on maternal behavior. nih.gov |
| Rats (Postpartum, lactating) | Proglumide (CCK antagonist) | Post-maternal | Disrupted maternal behavior (increased retrieval latency). nih.gov |
| Rats (Lactating) | Lorglumide (CCK1 antagonist) | Post-maternal | Inhibited maternal care. scielo.br |
Broader Physiological System Interactions in Preclinical Models
Effects on Glucose Metabolism and Pancreatic β-Cell Survival in Rodent Models
Cholecystokinin (CCK) and its analogs play a significant role in regulating glucose homeostasis and ensuring the health of pancreatic β-cells. nih.govncert.nic.in Research in rodent models has demonstrated that these peptides are crucial for β-cell survival and function. Studies have shown that CCK production within pancreatic islets promotes β-cell survival in various rodent models, including those for diabetes and aging. nih.gov The administration of CCK analogs has been shown to directly reduce cytokine-mediated apoptosis in both mouse and human islet cells. nih.govwisc.edu This protective effect is critical, as the loss of functional β-cell mass and increased apoptosis are central to the development of diabetes. nih.gov
In models of type 1 diabetes, characterized by the destruction of pancreatic β-cells, chronic treatment with CCK-8, a CCK analog, has been observed to stimulate the proliferation and formation of new islet β-cells in rats. primescholars.com This regenerative potential highlights the therapeutic promise of CCK analogs. Furthermore, CCK is known to potentiate glucose-induced insulin (B600854) secretion. nih.gov This action helps in managing blood glucose levels, particularly after a meal. primescholars.com The expression of CCK within β-cells, which is noted in states of obesity and insulin resistance, appears to be a necessary component for β-cell mass expansion and survival under metabolic stress. nih.gov In aged mice, β-cell-specific expression of CCK leads to an increased β-cell area without negatively affecting insulin sensitivity or glucose homeostasis. nih.gov These findings collectively underscore the beneficial effects of CCK analogs on maintaining pancreatic β-cell integrity and function in preclinical rodent models.
| Model System | CCK Analog Investigated | Key Research Finding | Reference |
|---|---|---|---|
| Rodent models of diabetes and aging | Endogenously produced CCK | Promotes pancreatic β-cell survival. | nih.gov |
| Isolated mouse and human islets | s-Glu-Gln-CCK-8 | Reduces cytokine-mediated apoptosis in a receptor-dependent manner. | nih.gov |
| Type 1 diabetic rat model (streptozotocin-induced) | CCK-8 | Stimulates proliferation and formation of new islet β-cells. | primescholars.com |
| Aged mice (MIP-CCK transgenic) | Endogenously expressed CCK in β-cells | Led to increased β-cell area without altering peripheral glucose homeostasis. | nih.gov |
| Human and fetal pancreas models | Gastrin and CCK | Stimulated glucagon (B607659) release from purified human islets, suggesting involvement in glucose homeostasis via the CCK-B/G receptor. | diabetesjournals.org |
Neuroprotective Effects in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)
CCK receptor agonists have demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases. nih.gov In mouse models of Parkinson's Disease (PD), such as the one induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), administration of a CCK analog has been shown to yield substantial improvements. frontiersin.orgnih.gov These improvements include enhanced locomotor and exploratory activity, as well as better movement balance. frontiersin.org
Mechanistically, the neuroprotection offered by CCK analogs is multifaceted. In the MPTP mouse model, a (pGLu)-(Gln)-CCK8 analogue restored the number of tyrosine hydroxylase (TH) positive dopaminergic neurons and synapses in the substantia nigra pars compacta (SNpc). frontiersin.orgnih.gov The analog also mitigated neuroinflammation by decreasing glia activation, protected against mitochondrial damage, and reduced endoplasmic reticulum stress. frontiersin.org Furthermore, it regulated autophagy dysfunction and lowered the ratio of apoptotic signaling molecules. frontiersin.orgnih.gov A key part of this protective action involves the activation of the cAMP/PKA/CREB cell survival pathway. frontiersin.org In addition to PD models, studies suggest that CCK receptor agonists can improve cognitive dysfunction in Alzheimer's disease (AD) model mice by alleviating oxidative stress and chronic inflammation in the central nervous system. nih.gov
| Neurodegenerative Disorder Model | CCK Analog Investigated | Observed Neuroprotective Effect | Reference |
|---|---|---|---|
| Parkinson's Disease (MPTP mouse model) | (pGLu)-(Gln)-CCK8 analogue | Improved locomotor activity and movement balance. | frontiersin.org |
| Parkinson's Disease (MPTP mouse model) | (pGLu)-(Gln)-CCK8 analogue | Restored the number of dopaminergic neurons and synapses in the substantia nigra. | nih.gov |
| Parkinson's Disease (MPTP mouse model) | (pGLu)-(Gln)-CCK8 analogue | Decreased glia activation and neuroinflammation. | frontiersin.orgnih.gov |
| Parkinson's Disease (MPTP mouse model) | (pGLu)-(Gln)-CCK8 analogue | Protected against mitochondrial damage and regulated autophagy. | frontiersin.org |
| Alzheimer's Disease (mouse models) | CCK receptor agonists | Alleviated oxidative stress, chronic inflammation, and improved cognitive dysfunction. | nih.gov |
Modulation of Inflammatory Responses in Preclinical Contexts
Cholecystokinin and its analogs have been shown to exert immunomodulatory activities in preclinical models of inflammation. nih.gov In studies using endotoxemic rats, pretreatment with CCK modulated the mucosal production of pro-inflammatory cytokines. nih.gov This intervention also led to an increased expression of crucial tight junction proteins, such as occludin and claudin-1, specifically in the colon, thereby preserving the integrity of the intestinal barrier which is often compromised during sepsis. nih.gov
Further research in rat models of endotoxic shock demonstrated that the analog CCK-8 could alleviate inflammatory changes in the lung and spleen. nih.gov It significantly inhibited the overproduction of nitric oxide (NO), a key mediator in the inflammatory cascade, in the serum, lung, and spleen. nih.gov Moreover, CCK-8 reduced the infiltration of neutrophils into the lungs, which is a hallmark of acute inflammation and tissue damage. nih.gov The anti-inflammatory effects of CCK-8 are linked to its ability to modulate signal transduction pathways, including enhancing the expression of p38 MAPK and reducing the degradation of IκB-α. nih.gov In the central nervous system, CCK receptor agonists have also been noted to alleviate chronic inflammation in animal models of neurodegenerative diseases. nih.gov
| Preclinical Model | CCK Analog Investigated | Observed Anti-Inflammatory Effect | Reference |
|---|---|---|---|
| Endotoxemic rats (LPS-induced) | CCK | Modulated mucosal production of pro-inflammatory cytokines. | nih.gov |
| Endotoxemic rats (LPS-induced) | CCK | Increased expression of tight junction proteins (occludin, claudin-1) in the colon. | nih.gov |
| Endotoxic shock rats (LPS-induced) | CCK-8 | Alleviated inflammatory changes in the lung and spleen. | nih.gov |
| Endotoxic shock rats (LPS-induced) | CCK-8 | Inhibited LPS-induced increase of nitric oxide (NO). | nih.gov |
| Endotoxic shock rats (LPS-induced) | CCK-8 | Reduced neutrophil infiltration in bronchoalveolar lavage fluid. | nih.gov |
| Animal models of neurodegenerative disease | CCK receptor agonists | Alleviated chronic inflammation of the central nervous system. | nih.gov |
Preclinical Therapeutic Potential in Specific Cancer Xenograft Models
The cholecystokinin-2 receptor (CCK2R) is overexpressed in a variety of human tumors, making it a promising target for cancer therapy and imaging. nih.govresearchgate.net Gastrin and CCK analogs that bind to this receptor have been developed for these purposes. nih.govnih.gov In preclinical studies, the therapeutic potential of these analogs has been explored in specific cancer xenograft models. For instance, a study involving AR42J pancreatic cancer xenografted mice evaluated the tumor-targeting ability of a radiolabeled cyclic CCK analogue, DOTA-[Nle]-cCCK. researchgate.net The results showed accumulation of the radio-labeled peptide in the AR42J tumor, indicating its potential as a targeting modality for cancers that overexpress the CCK receptor. researchgate.net
In other murine models of pancreatic cancer, targeting the CCK receptor has shown therapeutic benefits by altering the tumor microenvironment. mdpi.com While not a pentapeptide analog, the CCK receptor antagonist proglumide was studied in mice bearing syngeneic murine or human pancreatic tumors. mdpi.com The findings revealed that blocking the CCK receptor could render the tumor more susceptible to chemotherapy. mdpi.com Proglumide monotherapy altered the tumor microenvironment by decreasing fibrosis and modifying the immune cell infiltrate, which in combination with chemotherapy, led to decreased tumor growth and metastases. mdpi.com These studies highlight the potential of targeting the CCK receptor pathway with various analogs or related compounds as a therapeutic strategy in preclinical cancer models.
| Cancer Xenograft Model | CCK-Related Compound | Therapeutic Outcome/Potential | Reference |
|---|---|---|---|
| AR42J pancreatic cancer xenografted mice | 177Lu-DOTA-[Nle]-cCCK (radiolabeled cyclic CCK analogue) | Demonstrated accumulation in the tumor, showing potential as a targeting agent for CCK receptor-expressing cancers. | researchgate.net |
| Murine models of pancreatic cancer (syngeneic and human tumors) | Proglumide (CCK receptor antagonist) | Altered the tumor microenvironment by decreasing fibrosis. | mdpi.com |
| Murine models of pancreatic cancer | Proglumide (in combination with gemcitabine) | Decreased tumor growth rate and metastases, and prolonged survival. | mdpi.com |
| Medullary Thyroid Carcinoma | Radiolabeled gastrin analogs | Demonstrated potential for both imaging and targeted radionuclide therapy in clinical trials. | nih.govnih.gov |
Design and Synthesis of Cholecystokinin Pentapeptide Analogues
The design and synthesis of analogues of this compound have been driven by the need to understand the molecular basis of its biological activity and to develop receptor-selective compounds. This has involved a systematic modification of the peptide backbone and side chains to probe the key interactions with the cholecystokinin receptors.
A variety of chemical modifications have been introduced into the this compound sequence to assess their impact on receptor affinity and biological function. The C-terminal tetrapeptide amide has been identified as the minimum sequence required for activity at CCK2 receptors. doi.org Shortening the peptide chain from the C-terminus leads to a significant decrease in both affinity and selectivity for CCK receptors. nih.gov
One of the most critical modifications is the sulfation of the tyrosine residue. For the CCK1R, a sulfated tyrosine is crucial for high-affinity binding and potent agonist activity. nih.govnih.gov Desulfation of the tyrosine residue in CCK-8, a closely related peptide, results in a 500-fold reduction in affinity for the CCK1R. nih.gov In contrast, the CCK2R can recognize both sulfated and non-sulfated forms of CCK and gastrin with similar high affinities. biorxiv.org
Substitution of amino acids within the pentapeptide sequence has also yielded valuable insights. The replacement of L-tryptophan with its D-enantiomer can shift the activity of a ligand from agonistic to antagonistic at CCK receptors. nih.gov Furthermore, the replacement of methionine residues with norleucine does not significantly alter the binding properties of the peptide. nih.gov N-methylation of specific residues, such as the substitution of Met with N-methyl-norleucine (NMeNle), has been shown to improve the affinity and selectivity for CCK2 receptors. nih.gov
The C-terminal amide group is another key feature for biological activity. An amide cap at the C-terminus influences the binding mode of the pentapeptide with the CCK2R, allowing it to penetrate into the transmembrane domain of the receptor. nih.govfrontiersin.org The absence of this amide cap weakens the electrostatic interactions and alters the binding position of the peptide. nih.gov
| Chemical Modification | Effect on CCK1R | Effect on CCK2R | Reference |
|---|---|---|---|
| Tyrosine Sulfation | Critical for high affinity and potency | Tolerates both sulfated and non-sulfated forms | nih.govnih.govbiorxiv.org |
| C-terminal Shortening | Drastic loss of affinity and selectivity | Drastic loss of affinity and selectivity | nih.gov |
| Substitution of L-Trp with D-Trp | Can induce antagonist activity | Can induce antagonist activity | nih.gov |
| Replacement of Met with Nle | No significant effect on binding | No significant effect on binding | nih.gov |
| N-methylation of Met (as NMeNle) | - | Improves affinity and selectivity | nih.gov |
| C-terminal Amide Cap | - | Influences binding mode and penetration into receptor | nih.govfrontiersin.org |
The development of selective agonists and antagonists for the CCK1 and CCK2 receptors has been a major focus of research, with the aim of creating tools for studying the distinct physiological roles of these receptors and for potential therapeutic applications. nih.govbenthamscience.com
For CCK1R selectivity, modifications to the penultimate aspartic acid residue have proven effective. Introducing a D-N-methyl-Asp at this position can achieve high selectivity for CCK1R over CCK2R. nih.govacs.org An example of a highly selective CCK1R agonist is the synthetic CCK-8 analogue, NN9056. nih.govacs.org In contrast, the development of selective CCK1R antagonists has largely focused on non-peptide molecules such as devazepide (L-364,718) and lorglumide. nih.gov
Selective CCK2R ligands have been developed by focusing on the C-terminal tetrapeptide sequence, which is the minimal requirement for CCK2R activity. doi.org The introduction of bulky, aromatic groups at the C-terminus, such as a naphthylalaninamide, in protected tetrapeptides can yield compounds with good affinity for CCK2R. nih.gov Interestingly, modifications to the C-terminal amide group can convert an agonist into an antagonist. For instance, a derivative with a C-terminal N,N-dimethylamide (N(CH3)2) moiety was found to act as a potent CCK2R antagonist. nih.gov Proglumide is a non-selective CCK receptor antagonist with affinity for both receptor subtypes. mdpi.com
| Compound Type | Target Receptor | Key Structural Feature/Modification | Example | Reference |
|---|---|---|---|---|
| Selective Agonist | CCK1R | d-N-methyl-Asp at the penultimate position | NN9056 | nih.govacs.org |
| Selective Antagonist | CCK1R | Non-peptide (benzodiazepine derivative) | Devazepide (L-364,718) | |
| Selective Agonist | CCK2R | Protected tetrapeptide with C-terminal modifications | Boc-[(N-Me)Nle31,1Nal-NH2(33)]CCK4 | nih.gov |
| Selective Antagonist | CCK2R | Protected tetrapeptide with C-terminal N,N-dimethylamide | Boc-[Phg31,1Nal-N(CH3)2(33)]CCK4 | nih.gov |
| Non-selective Antagonist | CCK1R and CCK2R | Glutamic acid derivative | Proglumide | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses
While explicit QSAR studies on this compound are not extensively detailed in the provided search results, the wealth of SAR data allows for the inference of molecular descriptors and physicochemical properties that govern receptor interactions.
The accumulated SAR data points to several key molecular descriptors that are critical for the interaction of this compound analogues with their receptors. For CCK1R, the presence and spatial orientation of the negatively charged sulfate (B86663) group on the tyrosine residue is a dominant descriptor for high-affinity binding. This suggests that electrostatic interactions are a primary determinant for CCK1R recognition.
For CCK2R, the C-terminal amide and the sequence of the last four amino acids are the most important descriptors. The hydrophobicity and steric bulk of the residues at and near the C-terminus also play a significant role in modulating affinity and selectivity. The ability to form hydrogen bonds, particularly involving the C-terminal amide, is another crucial descriptor for CCK2R interaction. biorxiv.org
The conversion of agonists to antagonists through specific chemical modifications provides insights into the binding forces and steric factors that differentiate these two activities. The substitution of an L-amino acid with its D-enantiomer, for example at the tryptophan position, can induce a conformational change in the peptide that allows it to bind to the receptor without eliciting a functional response. nih.gov This suggests that a precise spatial arrangement of side chains is required for receptor activation, and steric hindrance from a D-amino acid can prevent the adoption of this active conformation.
Furthermore, the addition of bulky N-methyl groups or modifications to the C-terminal amide can introduce steric clashes that prevent the conformational changes in the receptor necessary for signal transduction, thereby leading to antagonist activity. nih.gov These findings highlight the delicate balance of electrostatic, hydrophobic, and steric interactions that govern the functional outcome of ligand binding to cholecystokinin receptors.
Computational and Biophysical Approaches to Ligand-Receptor Interactions
Computational modeling and biophysical techniques have provided atomic-level insights into the interactions between this compound analogues and their receptors, complementing the findings from traditional SAR studies.
Molecular dynamics (MD) simulations have been employed to investigate the binding modes of this compound to the CCK2R. nih.govfrontiersin.org These studies have revealed that the C-terminal amide cap is essential for the peptide to penetrate deep into the transmembrane domain of the receptor. nih.gov In the absence of this amide, the C-terminus of the peptide tends to interact with positively charged residues in the extracellular domain. nih.gov MD simulations have also helped to identify key residues in the receptor, such as Arg356, Arg215, Tyr189, and His207, that form strong interactions with the aspartate residue of the pentapeptide. frontiersin.org
Docking studies and the analysis of cryo-electron microscopy (cryo-EM) structures of CCK receptors in complex with agonists and antagonists have further elucidated the binding pockets and the molecular basis of ligand recognition and receptor activation. biorxiv.orgbiorxiv.org These structural studies have confirmed the importance of specific polar and hydrophobic interactions. For instance, the C-terminal amide of an agonist forms hydrogen bonds with Asn98 and Met121 in the CCK1R. biorxiv.org Antagonists like devazepide occupy a binding pocket bordered by helices II-VII and extracellular loops 2 and 3, engaging in π-cation interactions and hydrogen bonds with residues such as Arg336. biorxiv.org
Biophysical methods such as photoaffinity labeling have been used to map the spatial proximity between specific residues of the ligand and the receptor. nih.gov These experiments have confirmed the close interaction between the sulfated tyrosine of a CCK agonist and an arginine residue (Arg197) in the CCK1R. nih.gov Nuclear magnetic resonance (NMR) spectroscopy has also been utilized to study the structural features of receptor domains and their interactions with CCK peptides. nih.gov
Collectively, these computational and biophysical approaches have provided a dynamic and detailed picture of the ligand-receptor interactions, revealing a stepwise process of receptor activation and providing a structural framework for the rational design of novel CCK receptor modulators. biorxiv.orgnih.gov
Structure Activity Relationship Sar Studies and Analogue Development
Advanced Structural Biology and Computational Approaches
Molecular modeling and advanced simulation techniques, such as Gaussian Accelerated Molecular Dynamics (GaMD), have provided significant insights into the dynamic interactions between cholecystokinin (B1591339) (CCK) peptides and their receptors. GaMD is an enhanced sampling computational method that works by adding a harmonic boost potential to the system's potential energy surface, which helps to reduce energy barriers and accelerate the exploration of conformational changes in biomolecules without the need to predefine collective variables. acs.orgunc.edu This approach allows for the accurate reconstruction of free energy landscapes, offering a detailed view of ligand binding pathways and receptor activation mechanisms. acs.org
Extensive GaMD simulations have been employed to investigate the interaction between the C-terminal pentapeptide of gastrin, which is identical to cholecystokinin pentapeptide (CCK-5), and the cholecystokinin 2 receptor (CCK2R). nih.govnih.govfrontiersin.org These studies have been crucial in elucidating the molecular determinants for receptor activation. A key finding from these simulations is the indispensable role of the C-terminal amide cap of the pentapeptide. nih.govnih.gov The amide cap influences the binding mode of the peptide by weakening electrostatic attractions between the peptide's C-terminus and basic residues in the extracellular domain of CCK2R. nih.gov This allows the C-terminus of the amidated pentapeptide to penetrate deep into the transmembrane domain of the receptor. nih.govnih.gov In contrast, a pentapeptide lacking this amide cap tends to remain floating at the extracellular domain. nih.gov
These distinct binding modes induce different conformational dynamics in the CCK2R. nih.gov Simulations revealed that when the receptor binds to the amidated pentapeptide, there are stronger correlated motions among residue pairs within the receptor, indicating a more profound conformational shift associated with activation. nih.gov The research identified key residues and specific interactions that are critical for the binding of the amidated pentagastrin (B549294), providing a molecular basis for understanding how the smallest bioactive unit of gastrin and CCK activates the CCK2R. nih.govnih.gov These computational insights are invaluable for the rational design of novel CCK2R antagonists. nih.gov
Table 1: Key Findings from GaMD Simulations of Pentapeptide-CCK2R Interaction
| Finding | Significance | Reference |
|---|---|---|
| C-terminal Amide Cap | Essential for deep binding into the transmembrane domain. | nih.govnih.gov |
| Binding Mode | Amidated peptide penetrates the receptor core; non-amidated form stays extracellular. | nih.gov |
| Receptor Dynamics | Amidated peptide induces stronger correlated motions among receptor residues. | nih.gov |
| Therapeutic Implication | Provides a molecular basis for designing targeted CCK2R antagonists. | nih.gov |
Cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of G protein-coupled receptors (GPCRs) like the cholecystokinin receptors in various functional states. nih.govnih.gov This technique has provided atomic-level details of how cholecystokinin peptides, including the C-terminal portion corresponding to CCK-5, bind to and activate their receptors.
Cryo-EM structures of the human cholecystokinin 1 receptor (CCK1R) have been solved in complex with the agonist CCK-8 and different G proteins (Gq and Gs). nih.govnih.govresearchgate.net Although these structures utilize the octapeptide CCK-8, they reveal the binding pocket for the C-terminal pentapeptide segment (Gly-Trp-Met-Asp-Phe-NH2), which is the core pharmacophore. The C-terminus of the peptide is buried deep within the transmembrane (TM) bundle of the receptor. researchgate.net The terminal Phenylalanine amide (F8-NH2) forms critical hydrogen bonds with residues such as Cys94, Asn98, and Tyr360 in the CCK1R binding pocket. researchgate.net Furthermore, the Tryptophan residue (W5) of the pentapeptide sequence makes important interactions with residues Asn333 and Ile352. researchgate.net These detailed structural maps highlight the extensive interactions that anchor the peptide and trigger the conformational changes required for G protein coupling and receptor activation. nih.govnih.gov
Similarly, the structure of the cholecystokinin B receptor (CCKBR or CCK2R) has been determined by Cryo-EM in complex with gastrin-17 and the Gq protein. pdbj.orgrcsb.org Since gastrin and CCK share the identical C-terminal pentapeptide amide, this structure is directly relevant to the binding of CCK-5. frontiersin.org The availability of high-resolution structures for both CCK receptor subtypes allows for detailed comparisons, revealing the molecular basis for ligand selectivity and differential activation mechanisms. pdbj.orgrcsb.org These structural insights are instrumental in facilitating the discovery and development of novel therapeutics that can selectively target cholecystokinin receptors. pdbj.org
Table 2: Key Interacting Residues in CCK Receptor Binding Pockets Identified by Cryo-EM
| Ligand Moiety | Receptor | Interacting Receptor Residues | Significance | Reference |
|---|---|---|---|---|
| Terminal Phe-NH2 | CCK1R | Cys94, Asn98, Tyr360 | Anchors the C-terminus of the peptide deep in the binding pocket. | researchgate.net |
| Tryptophan (W5) | CCK1R | Asn333, Ile352 | Contributes to the binding affinity and stabilization of the active state. | researchgate.net |
| Sulfated Tyrosine | CCK1R | Arg197, Cys196 | Important for high-affinity binding and selectivity for CCK1R. | researchgate.net |
| Peptide C-terminus | CCK2R | (General) Transmembrane Bundle | The shared pentapeptide sequence binds within the receptor core to activate it. | pdbj.orgrcsb.org |
Research Methodologies for Studying Cholecystokinin Pentapeptide
Analytical Techniques for Peptide Detection and Quantification
Accurate detection and quantification of cholecystokinin (B1591339) peptides, including the pentapeptide, are foundational to understanding their physiological concentrations and responses to stimuli. Given their low circulating levels and molecular diversity, researchers have developed and refined several analytical methods.
Immunoassay Development and Limitations (e.g., Radioimmunoassay, Enzyme Immunoassays)
Immunoassays, including Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), have historically been crucial for measuring cholecystokinin in biological samples like plasma and tissue extracts. nih.govsigmaaldrich.com
Radioimmunoassay (RIA): This technique offers high sensitivity, capable of detecting CCK in the picomolar range (0.5 to 1.0 pmol/L) nih.gov. A typical RIA involves an antibody raised against a form of CCK, a radiolabeled CCK peptide (e.g., with ¹²⁵I) as a tracer, and the biological sample containing the unknown amount of CCK nih.govnih.gov. The peptide in the sample competes with the radiolabeled tracer for binding to the antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of CCK in the sample can be determined.
Enzyme Immunoassay (EIA) / ELISA: These assays operate on a similar competitive principle but use an enzyme-linked detection system instead of radioactivity, offering advantages in safety and reagent stability sigmaaldrich.com. In a competitive EIA, biotinylated CCK competes with the endogenous CCK in the sample for binding to a specific primary antibody. The bound complex is then detected using an enzyme conjugate (like HRP-streptavidin) that produces a colorimetric signal, which is inversely proportional to the amount of CCK in the sample sigmaaldrich.com. Sandwich ELISAs are also available, where an antibody coated on a microplate captures the CCK from the sample, and a second, detection antibody is used for quantification abclonal.com.
However, these immunoassays are not without significant limitations, particularly for a small peptide like CCK-5.
| Limitation | Description | Relevance to Cholecystokinin Pentapeptide |
|---|---|---|
| Cross-Reactivity | Antibodies may bind to structurally similar peptides, leading to inaccurate measurements nih.govacs.org. | This is a major issue for CCK-5 as its amino acid sequence is identical to the C-terminus of the hormone gastrin, leading to potential overestimation unless highly specific antibodies are used nih.govacs.org. |
| Sensitivity | Circulating levels of CCK are extremely low (picomolar to femtomolar range), often pushing the limits of assay detection acs.orgacs.org. | Detecting the pentapeptide, one of several circulating forms, requires exceptional assay sensitivity. |
| Antibody Specificity | Antibodies are often generated against larger CCK fragments (e.g., CCK-33 or CCK-8) and may not recognize all molecular forms with equal affinity. Some antibodies only bind to peptides of a minimum length (e.g., 14 amino acids), which would completely miss CCK-5 nih.gov. | An antibody specific to the C-terminus is required, but this again raises the issue of gastrin cross-reactivity. |
| Lot-to-Lot Variability | Different batches of assay kits can yield different results due to variations in reagent quality and manufacturing nih.gov. | This can affect the reproducibility and comparability of results across different studies. |
| Hapten Nature | Small peptides like CCK-5 are haptens and lack immunogenicity on their own, making it challenging to produce high-affinity antibodies without first conjugating them to a larger carrier protein cloud-clone.com. | The process of generating specific antibodies is inherently difficult and can lead to variable antibody quality. |
Advanced Chromatographic and Mass Spectrometry-Based Methods (e.g., LC-MS/MS)
To overcome the limitations of immunoassays, researchers are increasingly turning to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique offers superior specificity and can distinguish between different peptide isoforms that may be indistinguishable by antibodies nih.gov.
The LC-MS/MS workflow for CCK peptide analysis typically involves:
Sample Preparation: This is a critical step to concentrate the peptide and remove interfering substances from complex matrices like plasma. It often involves protein precipitation followed by solid-phase extraction (SPE) nih.gov.
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the peptides are separated on a column (e.g., a C18 column) based on their physicochemical properties.
Mass Spectrometric Detection: As the peptides elute from the column, they are ionized and enter the mass spectrometer. The instrument first selects for the mass-to-charge ratio (m/z) of the target peptide (the precursor ion) and then fragments it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, the peptide can be quantified with very high specificity and sensitivity.
Despite its advantages, LC-MS/MS faces challenges for CCK analysis, including the peptide's low physiological concentrations and the chemical lability of the sulfate (B86663) group on tyrosine in larger CCK forms, which can be lost during ionization nih.govacs.org. To address sensitivity issues, some methods have employed immunoprecipitation to enrich the sample before LC-MS/MS analysis or have focused on measuring more abundant, stable surrogate fragments of the CCK precursor protein acs.orgnih.gov.
| Parameter | Example Specification | Reference |
|---|---|---|
| Sample Type | Human plasma, cell culture supernatants | nih.govacs.org |
| Pre-treatment | Protein precipitation (e.g., with acetonitrile) | nih.gov |
| Enrichment | Solid-Phase Extraction (SPE), Immunoprecipitation | nih.govnih.gov |
| Quantification Range | 0.05 to 2.5 ng/mL (in hamster plasma for CCK-8) | nih.gov |
| Lower Limit of Quantitation (LLOQ) | ~22 pM (for CCK-8, still insufficient for basal human levels) | nih.govacs.org |
In Vitro and Ex Vivo Experimental Models
To study the cellular and tissue-level effects of this compound, researchers utilize a variety of experimental models that bridge the gap between molecular analysis and whole-organism physiology.
Cell Culture Systems (e.g., Pancreatic Acini, Enteroendocrine Cells, Human Organoids)
Pancreatic Acini: Isolated pancreatic acini are a classic in vitro model used to study the direct effects of CCK on the exocrine pancreas. physiology.orggrantome.com These clusters of cells are typically prepared by enzymatic digestion of the pancreas from rodents (e.g., rats, mice) nih.gov. This model allows researchers to investigate CCK-stimulated events, such as digestive enzyme (e.g., amylase) secretion, changes in intracellular calcium levels, and the activation of signaling pathways involved in cell injury processes relevant to pancreatitis, without confounding inputs from nerves or other hormones. physiology.orgnih.govnih.gov
Enteroendocrine Cells: To study the secretion of CCK, researchers use primary cultures of intestinal mucosal cells or immortalized enteroendocrine cell lines, such as STC-1 cells. nih.govnih.gov These cells express and release CCK in response to various stimuli, including nutrients like amino acids and fatty acids. nih.govendocrine-abstracts.org This system is invaluable for screening potential secretagogues and investigating the molecular mechanisms that trigger CCK release from the "I-cells" of the intestine. endocrine-abstracts.org
Human Organoids: Representing a significant technological advancement, three-dimensional (3D) organoids derived from human pluripotent or adult stem cells are increasingly used. nih.govnih.gov These "mini-organs" in a dish recapitulate the cellular diversity and structure of the native tissue, such as the intestine or pancreas. nih.govdoaj.org Intestinal organoids containing enteroendocrine cells can be used to study CCK secretion in a more physiologically relevant context than 2D cell lines. acs.org Similarly, pancreatic organoids can be used to model development and disease. The ability to generate organoids from patient-derived cells also opens avenues for personalized medicine research. nih.gov
Isolated Tissue and Organ Perfusion Studies (e.g., Rat Colon)
Ex vivo organ perfusion allows for the study of tissue function in a controlled environment while maintaining its structural integrity and vascular supply. The isolated, vascularly perfused rat colon is a specific model used to investigate the local effects of CCK on colonic motility and hormone release. nih.gov
In this setup, the entire colon is surgically removed and connected to a perfusion system that delivers an oxygenated, nutrient-rich buffer through its arterial supply. The venous effluent is collected to measure the secretion of hormones, such as Peptide YY (PYY), in response to intra-arterial administration of CCK-8. nih.gov Simultaneously, changes in intraluminal pressure can be monitored to assess contractility. nih.gov This model has been instrumental in demonstrating that CCK can stimulate colonic motility, an effect that is mediated partly by the local release of other hormones and requires cholinergic input. nih.govresearchgate.net It is important to note, however, that while CCK-producing cells are found in the mouse colon, they are not typically present in the rat or human colon, meaning the effects observed in this model are likely due to endocrine or neural actions rather than local paracrine release. nih.gov
In Vivo Animal Models for Mechanistic Research
To understand the integrated physiological role of cholecystokinin in a whole organism, in vivo animal models, primarily rodents, are indispensable. These models allow for the investigation of complex processes like satiety, behavior, and carcinogenesis.
| Model Type | Description | Key Research Applications | Reference |
|---|---|---|---|
| Pharmacological Models (e.g., Rat, Mouse) | Systemic or central administration of CCK agonists or antagonists to observe physiological or behavioral responses. | Studying effects on pancreatic secretion, gastric emptying, food intake (satiety), anxiety, and memory. | nih.govnih.govnih.govfrontiersin.org |
| Transgenic Reporter Mice (e.g., CCK-eGFP) | Mice engineered with a reporter gene (like enhanced Green Fluorescent Protein, eGFP) under the control of the CCK promoter. | Mapping the precise anatomical location of CCK-expressing cells (e.g., I-cells, neurons) throughout the gastrointestinal tract and brain. | nih.govjax.orgphysiology.orgnih.gov |
| Gene Knockout (KO) Mice (e.g., CCK-KO) | Mice in which the gene for CCK has been deleted, preventing the production of the peptide. | Investigating the necessary role of endogenous CCK in processes like meal patterning, fat absorption, anxiety, and memory formation by observing the phenotype of its absence. | physiology.org |
| Transgenic Overexpression Mice | Mice that overexpress the CCK gene, often in a specific tissue like the brain or pancreas. | Studying the long-term consequences of elevated CCK levels on food intake, body weight, and the potential for pathological changes like pancreatic cancer development. | nih.govnih.gov |
| Nude Mouse Xenograft Models | Immunocompromised mice implanted with human tumor cells (e.g., pancreatic cancer). | Evaluating the effect of CCK and its antagonists on the growth of CCK-receptor-positive cancers. | grantome.com |
These diverse animal models, from straightforward pharmacological studies to sophisticated genetic manipulations, are crucial for validating findings from in vitro systems and for exploring the complex, multi-organ effects of the cholecystokinin peptide family in health and disease.
Application in Rodent Models (e.g., Rats, Mice, Guinea Pigs) for Physiological Investigations
Rodent models have been instrumental in elucidating the diverse physiological roles of cholecystokinin (CCK) peptides, including the pentapeptide fragment (CCK-5). These models allow for detailed investigations into the compound's effects on various systems, from the central nervous system to peripheral metabolic functions.
In rats , studies have explored the expression and physiological actions of CCK in taste receptor cells. Research has shown that CCK is expressed in subsets of taste receptor cells and can modulate their function. nih.gov For instance, the application of sulfated cholecystokinin octapeptide was found to inhibit an outward potassium current in these cells in a dose-dependent manner. nih.gov This inhibition is thought to be mediated by CCK-A receptors and involve protein kinase C phosphorylation. nih.gov Furthermore, CCK was observed to inhibit an inwardly rectifying potassium current and elevate intracellular calcium, suggesting a role for this peptide in the peripheral processing of taste information. nih.gov Other research in rats has focused on the interaction between arsenic and copper in the kidney, a model that could be relevant for toxicological studies involving peptide interactions. nih.gov
Mice are frequently used in studies of CCK's role in metabolism and synaptic plasticity. For example, research on corticostriatal transmission has utilized in vivo optopatch-clamp recording in mice to show that CCK receptor type 2 (CCK2R) antagonists decrease transmission in both direct and indirect pathway medium spiny neurons (MSNs). nih.gov This indicates a modulatory role for CCK in the basal ganglia, which is crucial for motor control. nih.gov Additionally, mouse models have been central to understanding the role of CCK in obesity. Studies on high-fat diet-induced obesity have revealed that mice with a disruption in the CCK gene show reduced body weight gain and body fat mass despite similar food intake to wild-type mice, pointing to CCK's involvement in regulating metabolic rate and lipid absorption. nih.gov
Guinea pigs have been employed in research on anxiety and the interactions between CCK and other neurotransmitter systems. Studies have shown that cholecystokinin tetrapeptide (CCK-4) can induce anxiety-like behavior and increase the release of serotonin (B10506) (5-HT) in the brain. nih.gov These effects could be blocked by a 5-HT1A agonist, demonstrating an interaction between CCK and serotonin systems in the regulation of anxiety. nih.gov The guinea pig's sensitivity to allergens and similarities to human airway physiology also make it a valuable model for studying inflammatory and allergic responses where neuropeptides like CCK might play a role. eara.eu
Interactive Data Table: Physiological Investigations of CCK Peptides in Rodent Models
| Rodent Model | Area of Investigation | Key Findings | Receptor(s) Implicated |
| Rat | Taste Perception | CCK inhibits potassium currents and elevates intracellular calcium in taste receptor cells. nih.gov | CCK-A nih.gov |
| Mouse | Corticostriatal Transmission | CCK2R antagonists decrease synaptic transmission in medium spiny neurons. nih.gov | CCK2R nih.gov |
| Mouse | Metabolism & Obesity | CCK knockout mice are resistant to high-fat diet-induced obesity due to altered fat absorption and higher energy expenditure. nih.gov | N/A (Gene Knockout) |
| Guinea Pig | Anxiety | CCK-4 induces anxiety-like behavior and potentiates serotonin release. nih.gov | CCK-B (implied) |
Comparative Studies Across Vertebrate and Invertebrate Species (e.g., Fish, Drosophila)
Comparative studies have revealed a long evolutionary history of CCK-like peptides and their receptors, highlighting conserved and divergent functions across the animal kingdom. nih.gov In vertebrates, CCK peptides are well-established, while their presence in all invertebrate groups is not as consistently demonstrated. nih.gov
In vertebrates such as fish, CCK plays a crucial role in linking nutritional intake with gonadal development. mdpi.com Studies in grass carp and zebrafish have shown that CCK and its receptors are highly expressed in the hypothalamus-pituitary-gonad (HPG) axis. mdpi.comelifesciences.org Hypothalamic CCK expression is influenced by food intake and can stimulate the expression of gonadotropin-releasing hormone (GnRH). mdpi.com Furthermore, CCK can directly act on the pituitary to induce the synthesis and secretion of follicle-stimulating hormone (FSH), a key regulator of reproduction. mdpi.comelifesciences.orgelifesciences.org This suggests that CCK acts as a nutrient sensor that helps regulate reproductive processes. mdpi.com Comparative analysis across vertebrates shows that while mammals and birds have distinct brain and pancreas CCK receptors, lower vertebrates like fish, amphibians, and reptiles have receptors with nearly identical specificity patterns, suggesting the lower vertebrate receptor is ancestral. nih.gov
In invertebrates , CCK-type peptides are known as sulfakinins (SKs). nih.gov In the fruit fly, Drosophila melanogaster, SKs are primarily produced by brain neurons and are involved in regulating satiety, food ingestion, and digestive enzyme secretion. nih.gov Genetic studies in Drosophila have been pivotal in understanding the signaling mechanisms of SKs. They have been shown to be involved in gustatory sensitivity, locomotor activity, aggression, and reproductive behavior. nih.gov A specific set of SK-expressing neurons in the Drosophila brain integrates internal states and external stimuli to modulate competing behaviors like feeding and mating. nih.gov While many functional roles of CCK/SK signaling appear conserved between insects and mammals, the underlying mechanisms may differ. nih.gov
Interactive Data Table: Comparative Functions of CCK/SK Signaling
| Species Group | Model Organism | Primary Functions Investigated | Key Findings |
| Vertebrate (Fish) | Zebrafish, Grass Carp | Satiety, Reproduction | CCK links nutritional status to gonadal development by regulating the HPG axis and stimulating FSH secretion. mdpi.comelifesciences.orgelifesciences.org |
| Invertebrate (Insect) | Drosophila melanogaster | Satiety, Feeding, Aggression, Reproduction | Sulfakinins (DSKs) regulate gut function, food intake, and modulate competing behaviors like feeding and mating. nih.gov |
Genetic Manipulation Techniques (e.g., Receptor Knockout Models)
Genetic manipulation, particularly the creation of knockout models, has been a powerful tool for dissecting the specific functions of cholecystokinin and its receptors. These techniques allow researchers to observe the physiological and behavioral consequences of the absence of a specific gene product.
CCK Receptor Knockout Models: Targeted deletion of the genes encoding the two main CCK receptor subtypes, CCK-A (CCK1R) and CCK-B (CCK2R), has helped to differentiate their specific roles.
CCK1R Knockout: The CCK1R is highly expressed in the gastrointestinal tract and is primarily associated with mediating satiation signals. nih.gov
CCK2R Knockout: The CCK2R is the predominant subtype in the brain. nih.gov Genetic knockout of the CCK2R in mice has been shown to result in an upregulation of central endogenous opioid peptides, suggesting an interaction between the CCK and opioid systems. nih.gov
Researchers have also used CRISPR-Cas9 technology to create cell-line-specific knockouts of CCK receptors. For instance, in liver cancer cell lines, knocking out the CCK-BR (CCK2R) prevented CCK-stimulated cell growth, whereas knocking out the CCK-AR (CCK1R) did not, indicating that the proliferative effects of CCK in this context are mediated by the CCK-BR. nih.gov
Interactive Data Table: Research Findings from Genetic Manipulation Models
| Genetic Model | Manipulation | Primary System Studied | Key Research Finding |
| CCK-KO Mouse | Deletion of the Cholecystokinin gene. | Metabolism / Energy Homeostasis | Resistance to high-fat diet-induced obesity, defective fat absorption, and increased energy expenditure. nih.gov |
| CCK2R-KO Mouse | Deletion of the Cholecystokinin Receptor 2 gene. | Neurobiology / Addiction | Upregulation of central endogenous opioid peptides. nih.gov |
| Dt81Hepa1-6 Cells | CRISPR-Cas9 knockout of CCK-BR. | Cancer Biology | Abolished CCK-stimulated growth of hepatocellular carcinoma cells. nih.gov |
Advanced Neurotechnology and Imaging Techniques
Fluorescent Receptor Sensors for Dynamic Neuropeptide Binding and Receptor Signaling Detection
The development of advanced molecular tools, such as fluorescent sensors, has enabled researchers to visualize and measure neuropeptide signaling with high spatial and temporal resolution. These technologies are crucial for understanding the dynamics of peptide release, receptor binding, and subsequent intracellular signaling cascades in real-time.
An artificial fluorescent sensor has been developed to investigate the dynamics of cholecystokinin release. nih.gov This tool has been applied in studies of mouse hippocampal synapses to demonstrate that CCK is essential for NMDA-dependent long-term potentiation (LTP). nih.gov The sensor revealed that the activation of presynaptic NMDA receptors triggers the release of CCK from the axonal terminal, which is a critical step for inducing LTP. nih.gov By allowing direct visualization of peptide release, such sensors provide a powerful method to link synaptic activity to specific neuromodulatory events.
The general principle of these sensors often involves fusing a fluorescent protein to a receptor or a binding domain. Upon ligand binding, a conformational change occurs, leading to a change in the fluorescent signal. This allows for the dynamic detection of neuropeptide binding and receptor activation. Computational strategies are also being developed to design signaling complexes between conformationally dynamic proteins and peptides, which can lead to the creation of ultrasensitive biosensors for detecting specific biomolecules and triggering precise cellular responses. nih.gov
Cell-Specific Viral Approaches for Pathway Targeting in Neural Circuits
Viral vectors are a cornerstone of modern neuroscience for mapping neural circuits and manipulating neuronal function with high specificity. nih.govresearchgate.net These tools can be used to deliver genes encoding fluorescent proteins, optogenetic or chemogenetic actuators, or sensors to genetically defined cell populations, allowing for the precise targeting of specific pathways within complex neural circuits. nih.govnih.gov
In the context of this compound research, cell-specific viral approaches offer a means to overcome the challenges of detecting CCK under physiological conditions. nih.gov By combining viral vectors with genetic tools, researchers can:
Map CCK-releasing pathways: Anterograde and retrograde viral tracers can be used to delineate the projections of CCK-expressing neurons, providing a detailed anatomical map of the circuits they form. nih.govnih.gov
Monitor and manipulate specific CCK circuits: Viruses can be used to express tools like GCaMP (for monitoring calcium activity) or channelrhodopsin/DREADDs (for optogenetic/chemogenetic manipulation) specifically in CCK neurons or in neurons expressing CCK receptors. This allows for the investigation of the causal relationship between the activity of a specific CCK pathway and a particular behavior. For example, chemogenetic or optogenetic stimulation of CCK neurons in the bed nucleus of the stria terminalis (BNST) was found to be positively reinforcing in mice. nih.gov
Target neuropeptide sensors: Cell-specific viral approaches can be used to deliver fluorescent neuropeptide sensors to defined neural pathways. nih.gov This would enable scientists to detect and measure the functional actions of peptides like CCK-5 within specific circuits during behavioral tasks. nih.gov
These viral strategies provide a high level of granularity, offering novel insights into the precise role of CCK signaling in complex behaviors such as addiction, anxiety, and reward processing. nih.gov
Q & A
Q. What guidelines ensure reproducibility in CCK-5 research, particularly in animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: report sample size justification, randomization, and blinding. Use CCK-5 doses within established physiological ranges (e.g., 0.01–0.1 µg/kg for rodents). Share raw data (e.g., motility traces, MS spectra) in public repositories (Zenodo, Figshare). Disclose peptide synthesis protocols and purity certificates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
